![molecular formula C23H23N5O2 B2465502 3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872843-19-1](/img/structure/B2465502.png)
3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications
Purine Derivatives as Receptor Antagonists
Compounds with an additional fused ring on the xanthine nucleus, including derivatives similar to 3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione, have been studied for their antagonistic activity towards adenosine receptors. For instance, Baraldi et al. (2005) synthesized and evaluated new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptors antagonists (Baraldi et al., 2005).
Psychotropic Properties of Purine Derivatives
Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which were potent 5-HT(1A) receptor ligands. These compounds demonstrated anxiolytic-like and antidepressant activity in preclinical studies, suggesting potential for psychotropic applications (Zagórska et al., 2009).
Molecular Studies and Structure-Activity Relationship
Baraldi et al. (2008) extended their research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones to evaluate the effect of different substitutions at various positions. These studies were aimed at improving both the potency and hydrophilicity of these molecules, with a focus on their binding disposition at the A(3) adenosine receptors (Baraldi et al., 2008).
Synthesis and Evaluation of Novel Derivatives
Zagórska et al. (2015) synthesized a new series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. Their studies indicated some compounds as potential anxiolytic and antidepressants, highlighting the importance of the 7-position substituent in the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).
Synthetic Access to New Derivatives
Gobouri (2020) reported the synthesis of new derivatives involving 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. These compounds could be relevant for further exploration in the context of purine-based drug discovery (Gobouri, 2020).
properties
IUPAC Name |
2-benzyl-6-(3,5-dimethylphenyl)-4-methyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-15-11-16(2)13-18(12-15)26-9-10-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)14-17-7-5-4-6-8-17/h4-8,11-13,19-20H,9-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXBXHUOTIPEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN3C2=NC4C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione |
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